molecular formula C14H14FN5 B1439344 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-66-1

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1439344
CAS RN: 1204296-66-1
M. Wt: 271.29 g/mol
InChI Key: JKLOGRVTXGRLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

This compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with their active residues . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the action of this compound is the significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced production of NO and TNF-α in LPS-stimulated human microglia cells, and the reduced expression of BIP and cleaved caspase-3 in human neuronal cells .

Action Environment

It is known that the compound’s action can be influenced by the presence of lps, which stimulates human microglia cells

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidineydrazino-2,5-dimethylpyrazole in laboratory experiments is its availability. The compound is commercially available and can be easily synthesized in the laboratory. Additionally, its inhibitory activity against acetylcholinesterase has been well-documented, making it a useful tool for studying the enzyme.
However, there are some limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, and its effects on other enzymes and biochemical pathways are unknown. Additionally, the compound is not very stable and can easily degrade in the presence of light or heat.

Future Directions

There are a number of potential future directions for research involving 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidineydrazino-2,5-dimethylpyrazole. One potential direction is to further study its mechanism of action, in order to better understand how it inhibits the enzyme acetylcholinesterase. Additionally, further research could be done to investigate the compound's effects on other enzymes and biochemical pathways. Finally, further research could be done to explore its potential as an anticancer agent, as well as its potential for other therapeutic applications.

Scientific Research Applications

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidineydrazino-2,5-dimethylpyrazole has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazolines, and pyrazoles. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, it has been used in the synthesis of novel indole-based anticancer agents.

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with nuclear factor kappa B (NF-κB) proteins, inhibiting their activity and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . These interactions highlight the potential of this compound as a therapeutic agent for inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . It also inhibits the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating its potential in mitigating neuroinflammation . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, and modulates gene expression related to inflammation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it interacts with NF-κB proteins, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . The inhibition of endoplasmic reticulum stress and apoptosis pathways further contributes to its neuroprotective effects . These molecular interactions underscore the therapeutic potential of this compound in treating inflammatory and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its anti-inflammatory and neuroprotective effects persist, with sustained inhibition of COX and NF-κB activities . Prolonged exposure to high concentrations may lead to cellular toxicity, necessitating careful dosage management in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At high doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It exhibits a high affinity for translocator protein 18 kDa (TSPO), which facilitates its transport across cellular membranes . The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and localization within tissues . These transport mechanisms are crucial for its therapeutic efficacy and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is predominantly localized in the cytosol and mitochondria, where it interacts with various enzymes and proteins . Its mitochondrial localization is particularly significant for its role in inhibiting endoplasmic reticulum stress and apoptosis pathways . Additionally, post-translational modifications such as phosphorylation may influence its subcellular targeting and activity .

properties

IUPAC Name

[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOGRVTXGRLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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